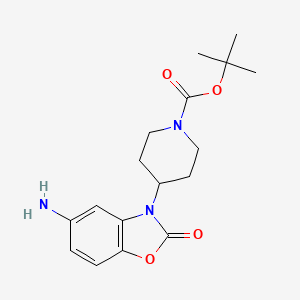

tert-butyl 4-(5-amino-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate

Description

Chemical Structure and Properties tert-Butyl 4-(5-amino-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate (CAS: 1142202-16-1) is a piperidine-based compound featuring a benzoxazolone core substituted with an amino group at the 5-position. Its molecular formula is C₁₇H₂₃N₃O₄, with a molecular weight of 333.39 g/mol . The tert-butyl carbamate group at the piperidine nitrogen acts as a protective group, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization. The 5-amino substituent on the benzoxazolone ring introduces nucleophilic reactivity, making the compound a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name |

tert-butyl 4-(5-amino-2-oxo-1,3-benzoxazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-17(2,3)24-15(21)19-8-6-12(7-9-19)20-13-10-11(18)4-5-14(13)23-16(20)22/h4-5,10,12H,6-9,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMBXGIEJYKTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=CC(=C3)N)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

Tert-butyl 4-(5-amino-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

- Molecular Formula : C₁₇H₂₃N₃O₄

- Molecular Weight : 333.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the benzoxazole moiety contributes to its reactivity and potential for binding with target proteins or enzymes.

1. Antimicrobial Activity

Research indicates that tert-butyl 4-(5-amino-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Bacillus subtilis | 10 | 100 |

2. Anticancer Activity

The compound has demonstrated potential anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study : In a study evaluating the cytotoxic effects on MCF-7 cells, the compound showed an IC50 value of 25 µM, indicating significant potency compared to standard chemotherapeutics.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown promising results as an acetylcholinesterase inhibitor, which is crucial for the treatment of Alzheimer’s disease.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 5.0 |

| Urease | 10.0 |

Structure-Activity Relationship (SAR)

The structural features of tert-butyl 4-(5-amino-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine are critical in determining its biological activity. The amino group at position five of the benzoxazole ring enhances its interaction with biological targets, increasing its efficacy as an antimicrobial and anticancer agent.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine.

| Reaction Conditions | Reagents | Temperature/Time | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) in dichloromethane (DCM) | TFA (14 mL), DCM (25 mL) | 12 hr at 25°C | ~78% |

After deprotection, the resulting 4-(5-amino-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine trifluoroacetate can undergo further functionalization, such as sulfonylation or acylation .

Nucleophilic Substitution at the Amino Group

The 5-amino group on the benzoxazolone ring participates in coupling reactions.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Amide bond formation | EDC, DMAP, triethylamine, methylene chloride | 25°C, 12–24 hr | Acylated derivatives (e.g., sulfonamides) | 65–85% |

For example, reacting with carboxylic acids in the presence of N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) yields stable amides .

Ring-Opening Reactions of the Benzoxazolone Moiety

The 2-oxo-1,3-benzoxazol-3(2H)-yl ring can undergo hydrolysis under acidic or basic conditions.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | 5-aminosalicylic acid derivative | ~60% | |

| Basic hydrolysis | NaOH, aqueous methanol | Carboxylic acid derivative | ~55% |

Derivatization via Stille Coupling

The compound’s structure allows tin-mediated couplings for introducing alkyl/aryl groups.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tributylstannyl reagents, Pd catalyst | THF, 0°C to 25°C | Stannane-coupled derivatives | 70–90% |

Key Stability Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tert-butyl piperidine-1-carboxylate backbone but differ in substituents on the benzoxazolone or related heterocyclic systems. Below is a detailed comparison:

Structural Analogues and Their Properties

Key Structural and Functional Differences

Substituent Effects on Reactivity: The 5-amino group in the target compound enables direct conjugation with electrophiles (e.g., acyl chlorides, sulfonyl chlorides), bypassing additional reduction steps required for nitro-substituted analogues . Fluoro-substituted analogues (e.g., 6-fluoro derivative) exhibit improved lipophilicity and blood-brain barrier penetration, making them preferable for neuropharmacological applications .

Heterocyclic Core Variations: Replacement of benzoxazolone with oxazolidinone (e.g., BP 30378N/A) shifts biological activity toward antibacterial targets, as seen in linezolid-like inhibitors .

Synthetic Utility :

- The nitro-substituted derivative (CAS 1142202-17-2) serves as a direct precursor to the target compound via catalytic hydrogenation, highlighting its role in modular synthesis pipelines .

- The unsubstituted benzoxazolone analogue (CAS 162045-53-6) is less reactive but widely used in fragment-based drug discovery due to its simplicity .

Q & A

Basic: What are the established synthetic routes for tert-butyl 4-(5-amino-2-oxo-1,3-benzoxazol-3(2H)-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the benzoxazolone core via cyclization of 5-aminosalicylic acid derivatives using carbodiimides or thiophosgene .

- Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Key intermediates are purified via column chromatography, and yields are optimized by controlling reaction temperatures (0–60°C) and solvent polarity .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity during benzoxazolone formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while EtOAc/hexane mixtures aid recrystallization .

- In-line Analytics : Use HPLC-MS to monitor reaction progress and identify byproducts (e.g., de-Boc derivatives) .

- Scale-up Challenges : Mitigate exothermic reactions via controlled addition of reagents and use of flow chemistry systems .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl) and benzoxazolone aromatic protons (δ 6.8–7.5 ppm) .

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) groups validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of Boc group, m/z ~100) .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in derivatives?

- Crystallization : Diffraction-quality crystals are grown via vapor diffusion using chloroform/hexane .

- Refinement : SHELX software refines bond lengths and angles, resolving disorder in the piperidine ring (e.g., chair vs. boat conformations) .

- Validation : R-factor (<0.05) and electron density maps confirm the 5-amino-2-oxobenzoxazole orientation relative to piperidine .

Basic: What in vitro assays are used to assess biological activity?

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) evaluate apoptosis induction .

- Solubility : HPLC-UV quantifies compound stability in PBS (pH 7.4) for pharmacokinetic profiling .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

- Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., PARP1) .

- QSAR Models : Machine learning (e.g., Random Forest) correlates substituent electronegativity with IC₅₀ values .

- ADMET Prediction : SwissADME forecasts blood-brain barrier permeability and CYP450 interactions .

Basic: What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure (Category 4 acute toxicity) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at –20°C under argon to prevent Boc group hydrolysis .

Advanced: How is LC-MS/MS used to quantify metabolites in pharmacokinetic studies?

- Sample Prep : Plasma proteins are precipitated with acetonitrile, followed by SPE purification .

- Chromatography : Reverse-phase C18 columns (2.1 × 50 mm) separate parent compound from hydroxylated metabolites .

- Quantitation : MRM transitions (e.g., m/z 345 → 201) enable detection at ng/mL levels .

Advanced: How to address contradictions in spectroscopic data during structure elucidation?

- Case Study : Discrepancies in ¹³C NMR shifts may arise from tautomerism in the benzoxazolone ring. Use variable-temperature NMR to identify dynamic equilibria .

- Cross-Validation : Compare experimental IR frequencies with DFT-calculated spectra (B3LYP/6-31G*) .

- Crystallographic Resolution : X-ray structures provide definitive bond angle/geometry data to override ambiguous NMR assignments .

Advanced: What strategies enhance metabolic stability for drug discovery applications?

- Boc Group Modifications : Replace tert-butyl with cyclopropane-containing groups to reduce CYP3A4-mediated oxidation .

- Isotope Labeling : Deuteration at labile positions (e.g., piperidine C-H) slows metabolic degradation .

- Prodrug Design : Introduce phosphate esters at the 5-amino group for targeted release in acidic tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.